5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry principles for naming fused heterocyclic systems, which prioritize heteroatom precedence and ring fusion patterns. According to the Chemical Abstracts Service database, this compound carries the registry number 106531-35-5 and possesses the molecular formula C9H5N3S2. The compound exhibits multiple nomenclature representations, including the alternative designation 5H-PYRIDO[3',2':5,6]PYRIMIDO[2,1-B]THIAZOLE-5-THIONE, which reflects different approaches to describing the ring fusion pattern and heteroatom positioning.
The International Union of Pure and Applied Chemistry systematic name for this compound is 5-thia-2,7,13-triazatricyclo[7.4.0.0^{2,6}]trideca-1(13),3,6,9,11-pentaene-8-thione, which provides a comprehensive description of the tricyclic framework. This nomenclature system employs the von Baeyer notation for bridged systems, where the numbers in brackets indicate the number of atoms in each bridge, and the superscript numbers specify the bridgehead atoms. The systematic name captures the compound's essential structural features: the presence of one sulfur atom (thia) and three nitrogen atoms (triaza) within a thirteen-membered tricyclic system containing five double bonds (pentaene) and a thione functional group.
The Simplified Molecular Input Line Entry System representation S=c1nc2sccn2c2c1cccn2 provides a linear notation that encodes the compound's complete connectivity pattern. This notation begins with the thione sulfur (S=) and systematically describes the ring connectivity through lowercase letters representing atoms and numbers indicating ring closures. The structural representation reveals the fused nature of the pyridine, thiazole, and pyrimidine rings, with the thione group positioned at the 5-position of the overall tricyclic framework.
Comparative Analysis of Heterocyclic Ring Numbering Systems
The numbering system for this compound demonstrates the complexity inherent in polycyclic heterocyclic nomenclature, where multiple heteroatoms and ring fusion patterns must be systematically addressed. According to International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems, the selection of the parent component follows specific priority rules that consider heteroatom precedence, ring size, and structural complexity. In this compound, the nomenclature prioritizes nitrogen-containing heterocycles over sulfur-containing rings, consistent with the established heteroatom hierarchy where nitrogen precedes sulfur in naming priority.
The ring numbering convention for this tricyclic system follows the International Union of Pure and Applied Chemistry Rule B-3, which governs fused heterocyclic systems and mandates that heteroatoms receive the lowest possible numbers while maintaining systematic ring fusion descriptions. The pyridine component serves as a fundamental building block, with its numbering system preserved in the overall nomenclature structure. The thiazole ring fusion occurs at specific positions, designated by the bracketed numbers [3,2-a], which indicate the points of attachment between the thiazole and pyrimidine components. Similarly, the pyrido fusion is described by the [3,2-e] designation, specifying the connection points between the pyridine and thiazole ring systems.
The comparative analysis reveals that different nomenclature approaches can describe the same molecular structure through alternative fusion pathway descriptions. The designation 5H-PYRIDO[3',2':5,6]PYRIMIDO[2,1-B]THIAZOLE-5-THIONE represents an alternative numbering system that emphasizes the pyrido-pyrimidine fusion as the primary structural motif, with the thiazole component treated as a secondary fusion partner. This alternative approach demonstrates the flexibility inherent in heterocyclic nomenclature while maintaining chemical accuracy and structural clarity.
The position of the hydrogen atom designation (5H) reflects the specific tautomeric form of the compound, indicating that the hydrogen is localized at position 5 of the tricyclic framework. This notation is crucial for distinguishing between potential tautomeric forms and ensuring precise structural communication. The thione designation at position 5 coincides with the hydrogen atom position, creating a characteristic structural motif that defines the compound's chemical identity and potential reactivity patterns.
| Ring System | Fusion Designation | Numbering Priority | Heteroatom Positions |
|---|---|---|---|
| Pyridine | [3,2-e] | Primary component | Nitrogen at position 7,13 |
| Thiazole | [3,2-a] | Secondary fusion | Sulfur at position 5, Nitrogen at position 2 |
| Pyrimidine | Base component | Highest priority | Nitrogen at multiple positions |
| Tricyclic System | Combined [3,2-e][3,2-a] | Integrated numbering | Three nitrogen, two sulfur atoms total |
Molecular Formula and Weight Determination Strategies
The molecular formula determination for this compound follows systematic analytical approaches that account for the compound's complete elemental composition and structural constraints. The established molecular formula C9H5N3S2 reflects the presence of nine carbon atoms, five hydrogen atoms, three nitrogen atoms, and two sulfur atoms within the tricyclic framework. The molecular weight calculation yields a precise value of 219.29 grams per mole, with some sources reporting slight variations such as 219.2861 grams per mole, reflecting different computational precision levels in molecular weight determination algorithms.
The molecular formula verification process involves multiple analytical strategies, including high-resolution mass spectrometry, elemental analysis, and computational molecular modeling approaches. The carbon atom count of nine corresponds to the complete aromatic framework, including the fused pyridine, thiazole, and pyrimidine ring systems. Each ring contributes specific carbon atoms to the overall structure: the pyridine ring provides four carbon atoms, the thiazole ring contributes two carbon atoms, and the pyrimidine ring adds three carbon atoms, totaling nine carbon atoms in the fused tricyclic system.
The hydrogen atom count of five reflects the aromatic nature of the compound, where most carbon atoms participate in double bonds within the conjugated ring system. The five hydrogen atoms are distributed across the aromatic framework, with specific positions determined by the ring fusion pattern and the presence of heteroatoms. The hydrogen atom at position 5, explicitly indicated in the nomenclature as 5H, represents a crucial structural feature that distinguishes this compound from potential isomers or alternative tautomeric forms.
The nitrogen atom distribution within the molecular framework demonstrates the complex heterocyclic nature of this compound. Three nitrogen atoms occupy strategic positions within the fused ring system, contributing to the overall electronic properties and potential chemical reactivity patterns. The first nitrogen atom resides within the pyridine ring component, the second nitrogen is incorporated into the pyrimidine ring system, and the third nitrogen forms part of the thiazole ring structure. This nitrogen distribution pattern influences the compound's basicity, hydrogen bonding potential, and coordination chemistry capabilities.
The sulfur atom analysis reveals two distinct sulfur environments within the molecular structure. The first sulfur atom forms an integral part of the thiazole ring system, participating in the aromatic conjugation and contributing to the overall ring stability. The second sulfur atom exists as part of the thione functional group at position 5, creating a characteristic double bond with carbon that influences the compound's tautomeric behavior and chemical reactivity profile.
| Element | Count | Contribution | Structural Role |
|---|---|---|---|
| Carbon | 9 | 108.09 amu | Aromatic framework formation |
| Hydrogen | 5 | 5.04 amu | Aromatic substitution pattern |
| Nitrogen | 3 | 42.03 amu | Heterocyclic ring incorporation |
| Sulfur | 2 | 64.13 amu | Thiazole ring and thione group |
| Total | 19 atoms | 219.29 amu | Complete molecular structure |
Properties
IUPAC Name |
5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S2/c13-8-6-2-1-3-10-7(6)12-4-5-14-9(12)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQRLEBPIZVJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CSC3=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379246 | |
| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-35-5 | |
| Record name | 5H-Pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often include heating the reagents without the use of solvents, which simplifies the process and enhances the yield. For instance, the reaction of pyrimidine-2-thiones with chloroacetate can be carried out by heating the reagents directly, leading to the formation of the desired thiazolopyrimidines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Cyclocondensation with α-Halocarbonyl Compounds
Reaction of 5H-pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione (1 ) with α-halocarbonyl compounds (e.g., phenacyl bromide, chloroacetone, chloroacetonitrile) in 1,4-dioxane and anhydrous sodium acetate yields 3-substituted-5H-pyrido[3',2':4,5]thieno[3,2-d]thiazolo[3,2-a]pyrimidin-5-ones (4a,b , 5 ) (Scheme 1) .
Mechanistic studies suggest nucleophilic substitution at the α-carbon of the halocarbonyl reagent, followed by cyclization .
Reaction with Chloroacetic Acid and Aromatic Aldehydes
Heating 1 with chloroacetic acid and aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in glacial acetic acid generates 2-arylidene-2H-pyrido[3',2':4,5]thieno[3,2-d]thiazolo[3,2-a]pyrimidine-3,5-diones (11a–f ) .
This reaction involves sequential Knoevenagel condensation and cyclization, with the thione acting as a thiourea precursor .
Michael Addition with Arylidenemalononitriles
Treatment of 1 with arylidenemalononitriles (12a–e ) in ethanol/piperidine affords fused pyrimido[2,1-b] thiazine derivatives (15a–e ) via Michael addition and cyclization (Scheme 4) .
| Product | R Group | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 15a | Ph | 68 | IR: 2219 cm (CN); NMR: δ 6.14 (pyrazole H) |
| 15c | 4-MeOCH | 72 | NMR: δ 3.85 (OCH); MS: m/z 502 [M] |
The reaction proceeds through a non-isolable thiol intermediate, followed by intramolecular cyclization .
Sulfonation in Concentrated H2_22SO4_44
Cyclization of S-alkylated derivatives of 1 in concentrated HSO introduces sulfonic acid groups at para positions relative to electron-donating substituents (e.g., –NH), yielding monosulfonated 5H-thiazolo[3,2-a]pyrimidin-5-ones (3a–f ) .
| Product | Substituent | Reaction Time (h) | Key Feature |
|---|---|---|---|
| 3a | 4-NHCH | 24 | IR: 1180 cm (S=O); NMR: δ 7.95 (ArH) |
| 3d | 3,4-ClCH | 24 | MS: m/z 443 [M] |
Steric and electronic factors govern regioselectivity, with no ortho-sulfonation observed .
Hydrazinolysis and Subsequent Condensation
Hydrazinolysis of 1 with hydrazine hydrate generates 3-amino-2-hydrazino derivatives, which further condense with carbonyl compounds (e.g., pentan-2,4-dione) to form pyrazol-thiazolo[3,2-a]pyrimidin-5-ones (14, 20 ) .
| Product | Reagent | Yield (%) | Key Spectral Data |
|---|---|---|---|
| 14 | Pentan-2,4-dione | 75 | NMR: δ 2.15, 2.19 (2 × CH); NMR: δ 13.8 (CH) |
| 20 | Ethyl acetoacetate | 68 | IR: 1725 cm (C=O); MS: m/z 324 [M+1] |
Tautomerism between hydrazone and thiazolidinone forms is confirmed by NMR .
Scientific Research Applications
Synthesis of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione
The synthesis of this compound typically involves multi-step reactions that can include cyclization and condensation processes. For instance, one-pot synthesis methods have been reported that utilize various starting materials such as thiourea and substituted cyanoacetamides to form the thiazolopyrimidine framework. These synthetic approaches are crucial for producing derivatives with enhanced biological activity and specificity .
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of thiazolopyrimidines exhibit significant antibacterial and antifungal activities. In vitro studies have shown that certain compounds derived from this compound demonstrate effectiveness against a variety of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiazolopyrimidine derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Effects
The compound has also been explored for its antiviral properties, particularly against herpes simplex virus (HSV) and HIV. Research indicates that certain thiazolopyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
Diuretic Activity
A notable application of some thiazolopyrimidine derivatives is in the treatment of conditions requiring diuretic effects. Studies have demonstrated that these compounds possess diuretic and natriuretic activities in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiazolopyrimidine derivatives. Various modifications to the core structure can lead to enhanced biological activities. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 | Increases antibacterial potency |
| Introduction of electron-withdrawing groups | Enhances anticancer activity |
| Alkylation at nitrogen positions | Modulates diuretic effects |
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antibacterial Activity
A series of synthesized thiazolopyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/mL, indicating promising antibacterial effects . -
Case Study 2: Anticancer Screening
In a study evaluating the cytotoxicity of various thiazolopyrimidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), several compounds showed IC50 values below 20 µM, suggesting significant anticancer activity .
Mechanism of Action
The mechanism of action of 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase, which are involved in inflammatory and neurological processes . Additionally, the compound can interact with DNA and RNA, leading to its antiviral and anticancer effects .
Comparison with Similar Compounds
Table: Comparative Bioactivity Profiles
Key Findings:
- Diuretic Specificity : The pyrido-thiazolo-pyrimidine scaffold exhibits unique diuretic effects absent in other analogs .
- Antimicrobial Breadth : Thiazolo-pyrimidines with trimethoxyphenyl substituents (e.g., compound 9 in ) show broad-spectrum activity against bacteria and fungi .
- Structural-Activity Relationships (SAR) :
Biological Activity
5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione, a compound with the molecular formula and a molecular weight of 219.29 g/mol, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, analgesic, and cytotoxic properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves cyclization reactions of S-alkylated derivatives under acidic conditions. The structural confirmation is achieved through various spectroscopic techniques such as IR, NMR, and mass spectrometry .
1. Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiazolopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized compounds demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis .
2. Anti-inflammatory and Analgesic Effects
The compound has shown promising anti-inflammatory and analgesic properties. In a study evaluating various thiazolopyrimidine derivatives, certain compounds exhibited significant anti-inflammatory effects comparable to indomethacin and analgesic properties similar to aspirin . The maximum activity was observed at 5 hours post-administration.
3. Cytotoxicity
Recent investigations into the cytotoxic effects of thiazolopyrimidine derivatives revealed that some compounds exhibit significant cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 6.26 µM compared to doxorubicin's IC50 of 0.68 µM after 72 hours of treatment . This suggests potential applications in cancer therapy.
Case Studies
Case Study 1: Antimicrobial Screening
A study synthesized several thiazolopyrimidine derivatives and evaluated their antimicrobial activity using broth dilution methods. The results indicated that specific derivatives had potent activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics from this class of compounds .
Case Study 2: Anti-inflammatory Evaluation
In another research effort focused on inflammatory responses in animal models, compounds derived from thiazolopyrimidine were tested for their ability to reduce edema induced by carrageenan. The results showed a marked reduction in paw swelling compared to control groups treated with standard anti-inflammatory drugs .
Q & A
Q. What are the established synthetic routes for 5H-Pyrido[3,2-e]thiazolo[3,2-a]pyrimidine-5-thione?
The compound is typically synthesized via cyclocondensation reactions involving thiouracil derivatives and α-halo ketones or phenacyl halides. For example:
- Method A : React 6-methyl-3,4-dihydropyrimidine-2(1H)-thione with substituted phenacyl chloride in AcONa/AcOH under reflux (8–24 h). The reaction progress is monitored via TLC, and the product is recrystallized from ethanol .
- Method B : One-pot synthesis using bromoethynylketones and 2-thiouracils, validated by X-ray crystallography for structural confirmation .
- Alternative : Oxidation of 5-alkylthio derivatives (e.g., with diethyl azodicarboxylate) yields heteroaromatic analogs, though reaction conditions (solvent, temperature) critically influence regioselectivity .
Q. How can researchers confirm the structural integrity of synthesized 5H-thiazolo[3,2-a]pyrimidine derivatives?
A multi-technique approach is essential:
- NMR spectroscopy : Key signals include δ ~1.09 ppm (ethyl ester protons), 2.48 ppm (methyl groups), and aromatic protons at δ 6.5–7.2 ppm in DMSO-d6.
- IR spectroscopy : Stretching vibrations at 1629 cm<sup>−1</sup> (C=O), 1252 cm<sup>−1</sup> (C-N), and 3441 cm<sup>−1</sup> (N-H) confirm functional groups .
- GC-MS : Molecular ion peaks (e.g., m/z 436) and fragmentation patterns (e.g., m/z 51, 77, 175) validate purity and molecular weight .
Q. What nucleophilic substitution reactions are feasible at the 5-position of the thione scaffold?
The 5-thione group is highly reactive toward nucleophiles:
- Alkylation : Treatment with alkyl halides (e.g., benzyl chloride) yields 5-alkylthio derivatives, which are precursors for further substitutions .
- Aminolysis : Reaction with amines (e.g., NH3/EtOH) produces 5-amino analogs, though steric hindrance may require elevated temperatures .
- Oxidation : Diethyl azodicarboxylate converts thiones to disulfides or sulfonic acids, depending on stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., oxidation vs. rearrangement)?
Discrepancies often arise from subtle differences in reaction conditions:
- Case Study : Oxidation of 5-benzylthio derivatives with diethyl azodicarboxylate yields heteroaromatic compounds in anhydrous DMF, but in aqueous HCl, rearrangement to purine-thione hybrids (e.g., compound 11 ) dominates .
- Mitigation : Control solvent polarity, pH, and temperature rigorously. Use <sup>13</sup>C NMR to track intermediate formation (e.g., pseudourea adducts in HCl-mediated rearrangements) .
Q. What strategies optimize regioselectivity in thiazolo-pyrimidine ring functionalization?
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) direct nucleophilic attacks to the 7-position, while electron-donating groups (e.g., methoxy) favor the 3-position .
- Steric Guidance : Bulky substituents at the 2-position (e.g., 4-methoxyphenyl) hinder reactions at adjacent sites, enabling selective modifications .
- Catalysis : Pd-catalyzed Sonogashira coupling introduces alkynes at specific positions without disrupting the thione group .
Q. How should researchers design experiments to evaluate biological activity (e.g., kinase inhibition)?
- In Vitro Assays : Use purified kinases (e.g., tyrosine kinases) with ATP-competitive binding assays. IC50 values for 5H-thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 1 ) are determined via fluorescence polarization .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency. For example, 4-methoxyphenyl groups enhance binding affinity due to π-π stacking with kinase active sites .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Derivatives with carboxylic ester moieties (e.g., ethyl ester) show improved membrane permeability .
Q. What computational methods predict the reactivity of 5H-thiazolo[3,2-a]pyrimidine derivatives?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic regions. Fukui indices reveal susceptibility at the 5-thione sulfur and 7-carbon positions .
- Molecular Docking : Dock derivatives into kinase binding pockets (e.g., PDB 1T46) using AutoDock Vina. Hydrogen bonds between the thione group and Lys295 residue are critical for inhibition .
Q. How do solvent and temperature affect cyclocondensation yields?
- Solvent Polarity : Ethanol (ε = 24.3) maximizes yields (82%) compared to DMF (ε = 36.7), which promotes side reactions .
- Temperature : Reflux (ΔT ~80°C) accelerates ring closure but may degrade heat-sensitive intermediates. Stepwise heating (50°C → 80°C) balances speed and stability .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
